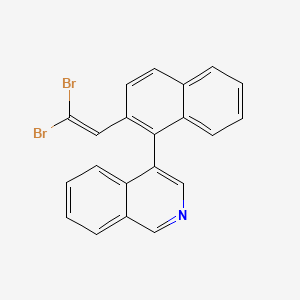
4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline is a chemical compound with the molecular formula C21H13Br2N and a molecular weight of 439.14 g/mol . This compound is characterized by the presence of a dibromovinyl group attached to a naphthalenyl ring, which is further connected to an isoquinoline moiety. It is a yellow solid at room temperature .
Preparation Methods
The synthesis of 4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination of a naphthalene derivative followed by a coupling reaction with an isoquinoline derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline involves its interaction with specific molecular targets. The dibromovinyl group is known to participate in electrophilic addition reactions, while the isoquinoline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline include:
4-(2-(2,2-Dichlorovinyl)naphthalen-1-yl)isoquinoline: This compound has chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
4-(2-(2,2-Difluorovinyl)naphthalen-1-yl)isoquinoline:
4-(2-(2,2-Diiodovinyl)naphthalen-1-yl)isoquinoline: Iodine atoms can significantly alter the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H13Br2N |
|---|---|
Molecular Weight |
439.1 g/mol |
IUPAC Name |
4-[2-(2,2-dibromoethenyl)naphthalen-1-yl]isoquinoline |
InChI |
InChI=1S/C21H13Br2N/c22-20(23)11-15-10-9-14-5-1-4-8-18(14)21(15)19-13-24-12-16-6-2-3-7-17(16)19/h1-13H |
InChI Key |
LVNBOTGCTCUITA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CN=CC4=CC=CC=C43)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















